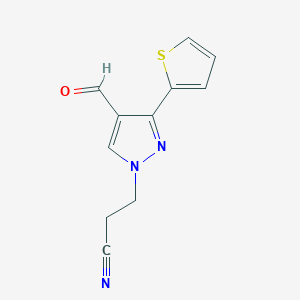
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the following properties:
- IUPAC Name : 3-[4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile.
- Molecular Formula : C₁₁H₉N₃OS.
- Molecular Weight : 231.28 g/mol.
- Physical Form : Solid.
- Storage Temperature : Room temperature (RT).
Molecular Structure Analysis
The molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile consists of a pyrazole ring fused with a thiophene ring. The formyl group (CHO) is attached to the pyrazole ring, and the nitrile group (CN) is at the end of the propyl chain.
Chemical Reactions Analysis
The reactivity of this compound likely involves the formyl group, which can participate in various reactions such as nucleophilic addition, condensation, and oxidation. However, specific reactions would depend on the reaction conditions and other functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Toxicity : No toxicity data available.
- InChI Code : 1S/C₁₁H₉N₃OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H₂ (InChI key: KSXNJXHRROPMSA-UHFFFAOYSA-N).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, which have shown significant antimicrobial activities .
- Methods of Application : The compound is synthesized and then tested for its antimicrobial activities. The active compounds are tested against methicillin-resistant Staphylococcus aureus in minimum inhibitory concentration tests .
- Results : Several compounds have shown growth inhibition up to 24 mm in size against Staphylococcus aureus. The minimum inhibitory concentration was found to be as low as 16 μg/mL .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field : Molecular Diversity
- Application Summary : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
- Methods of Application : The compound is used in the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results : The 1,2,4-triazole-containing scaffolds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Safety And Hazards
Refer to the Material Safety Data Sheet (MSDS) for safety information related to handling, storage, and disposal.
Zukünftige Richtungen
Research on this compound could explore its:
- Biological activity (if any).
- Synthetic applications.
- Structural modifications for improved properties.
Please note that availability and pricing information are currently not provided12. For a more detailed analysis, further investigation into relevant scientific literature is recommended.
Eigenschaften
IUPAC Name |
3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNJXHRROPMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365814 |
Source


|
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
372107-06-7 |
Source


|
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

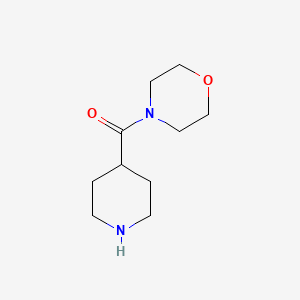
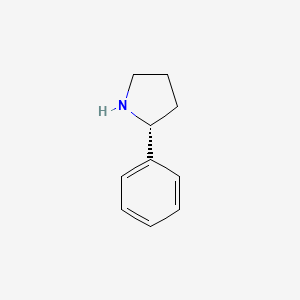
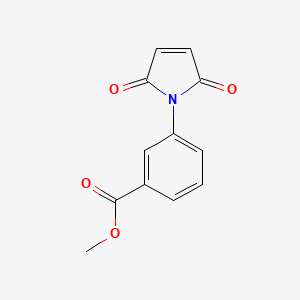
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
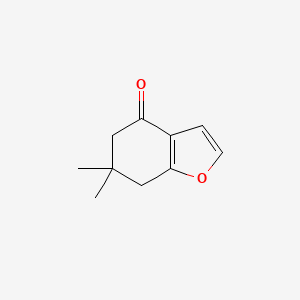

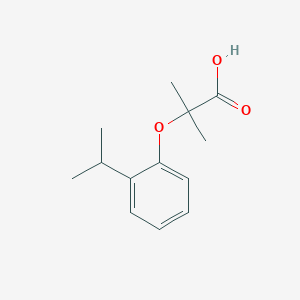
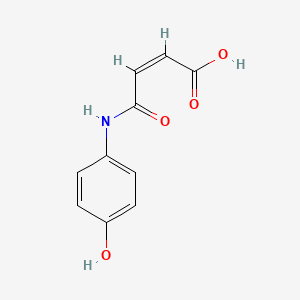

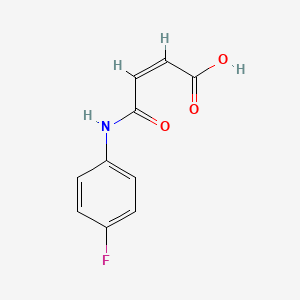
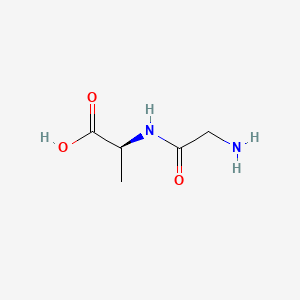
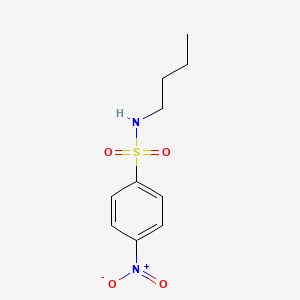

![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)